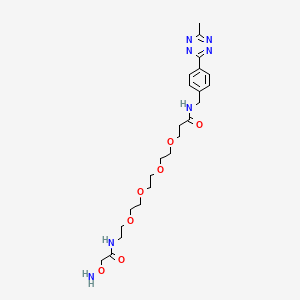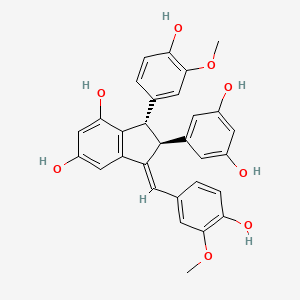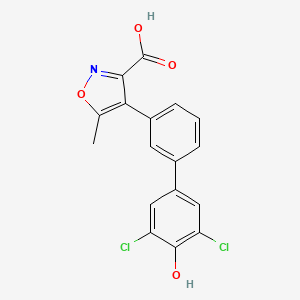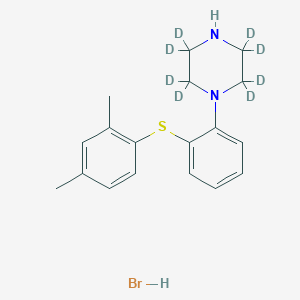
D-Glucose-d12-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-d12-1, also known as deuterated glucose, is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is a deuterium-labeled form of D-Glucose, a monosaccharide that plays a crucial role in biology as an essential carbohydrate. The molecular formula of this compound is C6D12O6, and it has a molecular weight of 192.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Glucose-d12-1 is synthesized by replacing the hydrogen atoms in D-Glucose with deuterium. This can be achieved through various deuteration techniques, including catalytic exchange reactions and chemical synthesis using deuterated reagents. The reaction conditions typically involve the use of deuterated water (D2O) and a suitable catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high isotopic purity and yield. The production typically involves the use of deuterated solvents and catalysts in a controlled environment to achieve the desired level of deuteration .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose-d12-1 undergoes various chemical reactions similar to its non-deuterated counterpart, D-Glucose. These reactions include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions
Major Products Formed
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Deuterated derivatives with different functional groups
Aplicaciones Científicas De Investigación
D-Glucose-d12-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism.
Biology: Employed in studies involving cellular metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications .
Mecanismo De Acción
D-Glucose-d12-1 exerts its effects by participating in metabolic pathways similar to D-Glucose. It is involved in glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This compound then undergoes a series of enzymatic reactions to produce energy in the form of ATP and NADH. The deuterium labeling allows for precise tracking of glucose metabolism and provides insights into the molecular targets and pathways involved .
Comparación Con Compuestos Similares
D-Glucose-d12-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
D-Glucose: The non-deuterated form of glucose.
L-Glucose: An enantiomer of D-Glucose, used as a low-calorie sweetener and laxative.
D-Glucose-d6: A partially deuterated form of glucose with six deuterium atoms
This compound is particularly valuable in research due to its high isotopic purity and the ability to trace metabolic pathways with high precision.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentadeuteriooxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D,8D,9D,10D,11D,12D |
Clave InChI |
GZCGUPFRVQAUEE-OUCVIOSLSA-N |
SMILES isomérico |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H])O[2H] |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)











